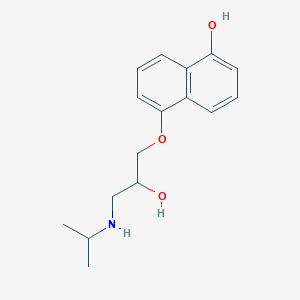

5-Hidroxi Propranolol

Descripción general

Descripción

5-Hydroxy Propranolol is a metabolite of propranolol, a β-adrenergic receptor antagonist . Propranolol is primarily metabolized in the liver, with cytochrome P450 isoform 2D6 directing ring hydroxylation and the generation of 5-hydroxy propranolol and related metabolites .

Synthesis Analysis

The synthesis of 5-Hydroxy Propranolol has been achieved by an evolved self-sufficient peroxygenase . The evolved biocatalyst showed a catalytic efficiency enhanced by 2 orders of magnitude and 99% regioselectivity for the synthesis of 5-Hydroxy Propranolol .Molecular Structure Analysis

The molecular formula of 5-Hydroxy Propranolol is C16H21NO3 . Its molecular weight is 275.34 g/mol . The InChIKey is WMYPGILKDMWISO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

5-Hydroxy Propranolol has a molecular weight of 275.34 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . Its exact mass is 275.15214353 g/mol .Aplicaciones Científicas De Investigación

Tratamiento de Enfermedades Cardiovasculares

El 5-Hidroxi Propranolol, como metabolito del propranolol, conserva la actividad beta-bloqueante que es crucial en el tratamiento de las enfermedades cardiovasculares. Se utiliza para controlar la hipertensión y prevenir ataques cardíacos al reducir la carga de trabajo del corazón y ayudar a que lata de forma más regular .

Estudios de Farmacocinética y Metabolismo

La investigación sobre el this compound contribuye a la comprensión del metabolismo del fármaco, particularmente sus vías de glucuronidación. Esto es importante para predecir las interacciones farmacológicas y las respuestas individuales de los pacientes a la terapia con propranolol .

Análisis de Desplazamiento Quiral en el Metabolismo de Fármacos

El desplazamiento quiral en el metabolismo del propranolol y sus metabolitos hidroxilados se puede estudiar mediante técnicas avanzadas como la cromatografía líquida bidimensional. Esto ayuda a comprender los efectos farmacológicos de cada enantiómero .

Procesos de Oxidación Avanzada para la Degradación de Contaminantes

Los estudios sobre el this compound también incluyen la evaluación de la eficiencia de los sistemas de oxidación avanzada para la degradación farmacéutica, lo cual es esencial para la seguridad ambiental y los procesos de tratamiento de aguas .

Aplicaciones Clínicas en el TEPT y el Pánico Escénico El propranolol y sus metabolitos se están estudiando por su eficacia en el tratamiento de afecciones como el TEPT y el pánico escénico, expandiendo sus aplicaciones terapéuticas más allá de las enfermedades cardiovasculares .

Mecanismo De Acción

Target of Action

5-Hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of 5-Hydroxy Propranolol are the beta-adrenergic receptors, specifically both β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The metabolism of propranolol involves the hydroxylation of the naphthyl group, primarily catalyzed by the cytochrome P450 isoform CYP2D6 . This process generates 5-Hydroxy Propranolol and other related metabolites . The glucuronidation of 5-Hydroxy Propranolol is carried out by several uridine 5’-diphospho-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 .

Pharmacokinetics

Propranolol, and by extension 5-Hydroxy Propranolol, is well absorbed after oral administration . It has dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, which means it has potential pharmacokinetic interactions with co-administered drugs .

Result of Action

The action of 5-Hydroxy Propranolol results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, which can be beneficial in conditions such as hypertension, angina, atrial fibrillation, and myocardial infarction .

Action Environment

The use of propranolol, and by extension 5-Hydroxy Propranolol, is predicted to present a low risk to the environment . Factors such as renal and hepatic impairment may require dose adjustment . Furthermore, abrupt discontinuation of propranolol therapy can lead to exacerbations of angina and myocardial infarctions .

Direcciones Futuras

Propranolol, the parent compound of 5-Hydroxy Propranolol, has extensive use in the medical field, highlighting the importance of the discovery of the drug to society . It is used in a variety of cardiovascular and noncardiovascular disease processes, making it a widely used pharmaceutical drug . The future directions of 5-Hydroxy Propranolol will likely follow the same path as propranolol, with potential for further exploration in various therapeutic areas.

Análisis Bioquímico

Biochemical Properties

5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic action of cytochrome P450 isoform 2D6 . The interaction between 5-Hydroxy Propranolol and these biomolecules is primarily biochemical, involving processes such as hydroxylation .

Cellular Effects

It is known that propranolol, the parent compound, has significant effects on various types of cells and cellular processes . It can be inferred that 5-Hydroxy Propranolol may have similar effects, given its structural similarity to propranolol.

Molecular Mechanism

It is known that propranolol undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide . It can be inferred that 5-Hydroxy Propranolol may have similar molecular interactions.

Temporal Effects in Laboratory Settings

Studies on propranolol have shown that it has a significant impact on heart rate variability and pain profiling over time .

Dosage Effects in Animal Models

Studies on propranolol have shown that it has significant effects on heart rate variability and pain profiling in animal models .

Metabolic Pathways

5-Hydroxy Propranolol is involved in the metabolic pathways of propranolol. Propranolol is metabolized through three primary routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . 5-Hydroxy Propranolol is a product of the aromatic hydroxylation pathway .

Transport and Distribution

It is known that propranolol and its metabolites are transported and distributed within cells and tissues .

Subcellular Localization

It is known that propranolol and its metabolites are localized within various subcellular compartments .

Propiedades

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

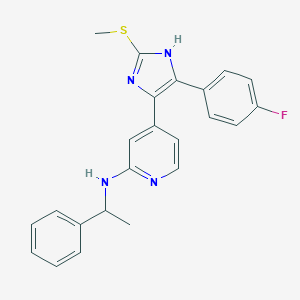

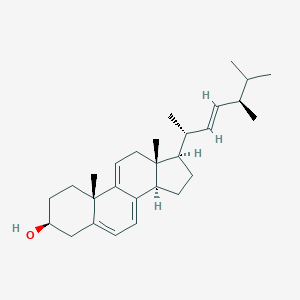

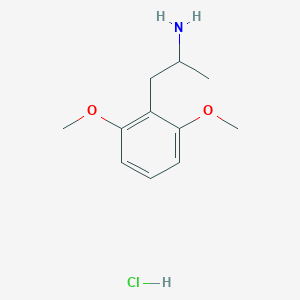

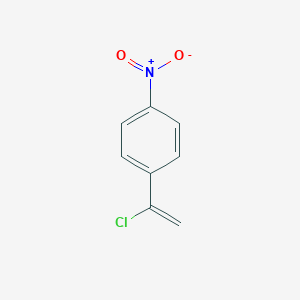

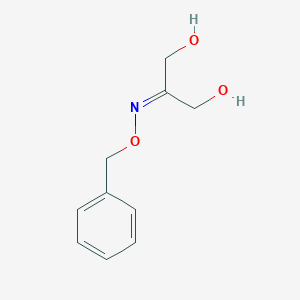

Feasible Synthetic Routes

Q1: How is 5-Hydroxy Propranolol formed in the fetal liver?

A1: The study demonstrates that the fetal sheep liver metabolizes propranolol through various pathways, including ring-oxidation. 5-Hydroxy Propranolol, along with 4-Hydroxy Propranolol, are produced through this ring-oxidation process. []

Q2: What is the significance of 5-Hydroxy Propranolol being present primarily in conjugated forms?

A2: The study found that most metabolites, including 5-Hydroxy Propranolol, were present primarily in conjugated forms, except for Naphthoxylactic Acid. Conjugation, often with glucuronic acid, typically increases a molecule's water solubility, facilitating its excretion from the body. This finding suggests that the fetal liver possesses the enzymatic machinery for conjugation reactions, contributing to the elimination of drug metabolites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)

![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)